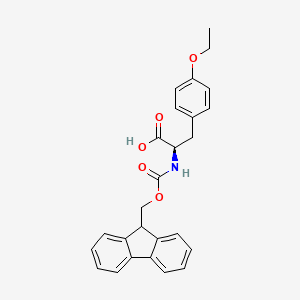

Fmoc-O-Ethyl-D-Tyrosin

Übersicht

Beschreibung

Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-Et-D-Tyr, is an amino acid derivative used in peptide synthesis. It is a derivative of the naturally occurring amino acid tyrosine, and is used to synthesize peptides and other molecules in the laboratory. Fmoc-Et-D-Tyr is a protected amino acid, which means that it has a protecting group on the amino acid side chain. This protecting group prevents the side chain from reacting with other molecules, thus allowing the amino acid to be used in synthesis without being modified. Fmoc-Et-D-Tyr is a valuable tool in the laboratory, and has a variety of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

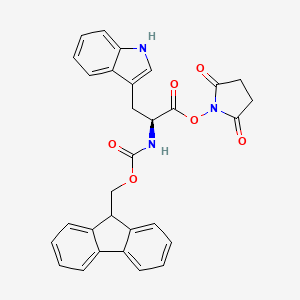

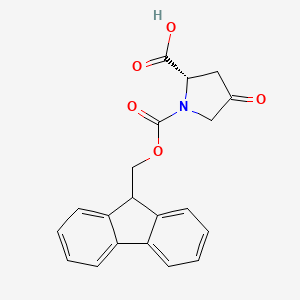

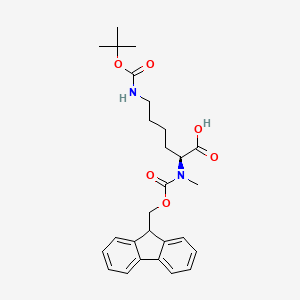

Festphasenpeptidsynthese (SPPS)

Fmoc-D-Tyr(Et)-OH: ist weit verbreitet in der SPPS, einem Verfahren zur Synthese von Peptiden. Diese Verbindung ermöglicht mit ihrer Fmoc-Schutzgruppe die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einen festen Träger gebunden ist {svg_1}. Die Ethylgruppe in Fmoc-D-Tyr(Et)-OH kann zur Einführung sterischer Hinderung oder zur Modifizierung der Hydrophobizität des Peptids verwendet werden, was sich auf seine Struktur und Funktion auswirkt.

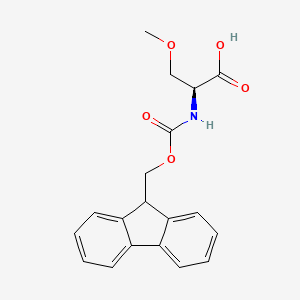

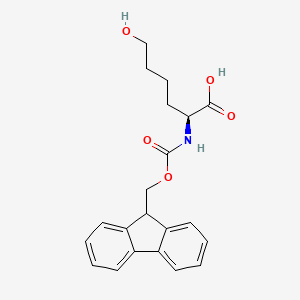

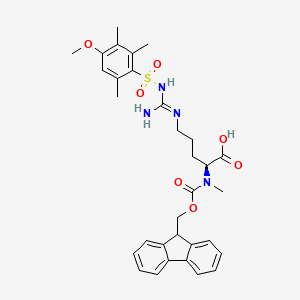

Synthese von unnatürlichen Aminosäuren

Die Verbindung dient als Vorläufer für die Synthese von unnatürlichen Aminosäuren. Diese modifizierten Aminosäuren sind entscheidend für die Herstellung von Peptiden mit verbesserter Stabilität, Spezifität oder biologischer Aktivität. So können beispielsweise durch Kreuzkupplungsreaktionen Biaryl-Tyrosin-Derivate erzeugt werden {svg_2}.

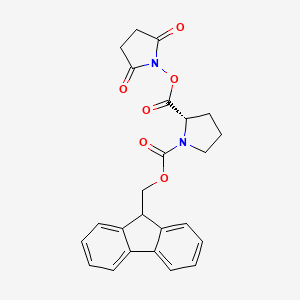

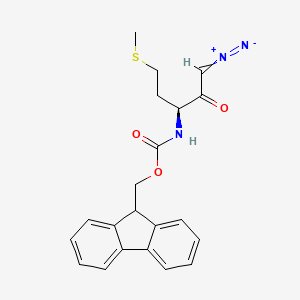

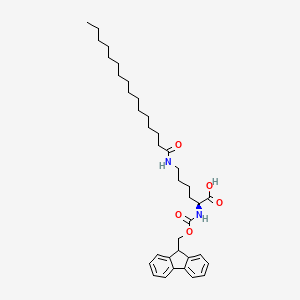

Entwicklung von Hydrogelatoren und Biomaterialien

In der biomedizinischen Forschung spielt Fmoc-D-Tyr(Et)-OH eine wichtige Rolle bei der Gestaltung und Entwicklung neuartiger Hydrogelatoren und Biomaterialien. Diese Materialien finden Anwendung in Arzneimittel-Abgabesystemen, der Gewebezüchtung und als Gerüste für das Zellwachstum {svg_3}.

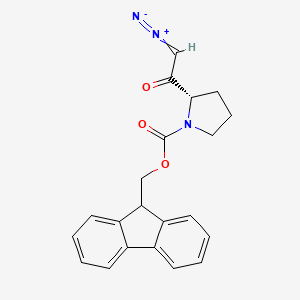

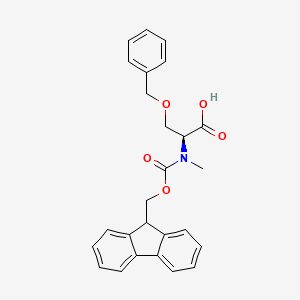

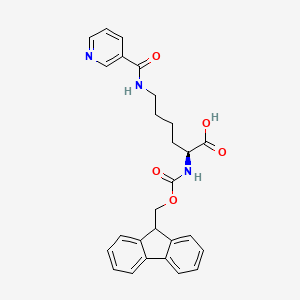

Therapeutische Anwendungen

Aufgrund seiner Rolle in der Peptidsynthese ist Fmoc-D-Tyr(Et)-OH auch für die Herstellung potenzieller therapeutischer Wirkstoffe von Bedeutung. Mit dieser Verbindung synthetisierte Peptide können als Hormone, Enzyminhibitoren oder antimikrobielle Mittel wirken und so zu verschiedenen therapeutischen Strategien beitragen {svg_4}.

Markierungs- und Detektionstechniken

Die Verbindung kann in Markierungs- und Detektionstechniken in der Molekularbiologie verwendet werden. Die Fmoc-Gruppe kann als temporäre Schutzgruppe dienen, die leicht entfernt werden kann, wodurch die spezifische Markierung von Peptiden oder Proteinen mit fluoreszierenden Markierungen oder anderen Markern zur Detektion ermöglicht wird {svg_5}.

Forschung zu Peptidstruktur und -funktion

Fmoc-D-Tyr(Et)-OH wird in der Forschung zur Untersuchung der Peptidstruktur und -funktion eingesetzt. Durch die Einarbeitung dieser modifizierten Aminosäure in Peptide können Forscher die Auswirkungen von Einzelaminosäureänderungen auf die Stabilität, Faltung und Wechselwirkung von Peptiden mit anderen Molekülen untersuchen {svg_6}.

Wirkmechanismus

Target of Action

Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-D-Tyr(Et)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-O-ethyl-D-tyrosine is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed in the presence of a base . This property is crucial for its role in peptide synthesis, allowing for the selective removal of the protecting group when desired.

Result of Action

The primary result of the action of Fmoc-O-ethyl-D-tyrosine is the protection of amines during peptide synthesis . By protecting the amine group, this compound allows for the selective addition of amino acids during the synthesis process . After the peptide chain is assembled, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of Fmoc-O-ethyl-D-tyrosine is influenced by the pH of the environment. As a base-labile protecting group, the Fmoc group can be removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group and, consequently, the efficacy of Fmoc-O-ethyl-D-tyrosine as a protecting group .

Vorteile Und Einschränkungen Für Laborexperimente

Fmoc-O-ethyl-D-tyrosiner has several advantages for laboratory experiments. It is easy to synthesize and use in peptide synthesis, and its protective group prevents it from reacting with other molecules. This makes it a valuable tool for peptide synthesis. Additionally, Fmoc-O-ethyl-D-tyrosiner is a relatively stable molecule, which makes it ideal for long-term storage.

However, there are some limitations to using Fmoc-O-ethyl-D-tyrosiner in laboratory experiments. The protective group can be difficult to remove, and the removal process can affect the structure of the molecule. Additionally, Fmoc-O-ethyl-D-tyrosiner is a relatively expensive molecule, which can limit its use in certain experiments.

Zukünftige Richtungen

Fmoc-O-ethyl-D-tyrosiner is an important tool for peptide synthesis, and there are several potential future directions for its use. One potential direction is the development of new methods for its synthesis and use. Additionally, new methods for the removal of its protective group could be developed, which would make it easier to use in laboratory experiments. Finally, new applications for Fmoc-O-ethyl-D-tyrosiner could be developed, such as its use in drug delivery or drug design.

Synthesemethoden

Fmoc-O-ethyl-D-tyrosiner is synthesized using a process known as Fmoc-protection. In this process, the amino acid tyrosine is treated with an Fmoc-derivative, such as Fmoc-Cl or Fmoc-OSu. The Fmoc-derivative forms a protective layer around the tyrosine, preventing it from reacting with other molecules. The Fmoc-protection process is used in the synthesis of peptides, as well as other molecules.

Biochemische Analyse

Biochemical Properties

Fmoc-O-ethyl-D-tyrosine is an Fmoc-protected tyrosine derivative that is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides, and is a precursor for the formation of iodinated thyroid hormones . The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid-labile Boc group . Fmoc-O-ethyl-D-tyrosine interacts with various enzymes and proteins during peptide synthesis, including those involved in phosphorylation and dephosphorylation processes .

Cellular Effects

Fmoc-O-ethyl-D-tyrosine influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways by participating in the formation of peptides that can act as signaling molecules . Additionally, it can impact gene expression and cellular metabolism by being incorporated into peptides that regulate these processes . The presence of the Fmoc group allows for controlled synthesis and modification of peptides, which can be used to study cellular functions and interactions .

Molecular Mechanism

The mechanism of action of Fmoc-O-ethyl-D-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process . This protection is removed by treatment with a base, such as piperidine, which allows the amino group to participate in peptide bond formation . The compound can also interact with other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for the stability and formation of peptide structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-O-ethyl-D-tyrosine can change over time due to its stability and degradation properties. The Fmoc group is stable under neutral and acidic conditions but can be rapidly removed under basic conditions . This stability allows for precise control over the timing of deprotection and subsequent peptide synthesis . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the compound’s stability and degradation can influence the outcome of peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of Fmoc-O-ethyl-D-tyrosine in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study peptide synthesis and function . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular processes and metabolism . It is important to carefully control the dosage to avoid these adverse effects and ensure accurate experimental results .

Metabolic Pathways

Fmoc-O-ethyl-D-tyrosine is involved in metabolic pathways related to tyrosine metabolism. It interacts with enzymes and cofactors that modify tyrosine and its derivatives . The compound can affect metabolic flux and metabolite levels by being incorporated into peptides that regulate these pathways . Understanding these interactions is crucial for studying the role of tyrosine and its derivatives in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Fmoc-O-ethyl-D-tyrosine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability for peptide synthesis and other biochemical processes . The transport and distribution mechanisms are important for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of Fmoc-O-ethyl-D-tyrosine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for ensuring that the compound is available for peptide synthesis and other biochemical reactions in the appropriate cellular context .

Eigenschaften

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673992 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162502-65-0 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.